
Alk5-IN-31
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Chemical Reactions Analysis
Alk5-IN-31 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can convert this compound into its reduced forms.
Scientific Research Applications
Alk5-IN-31 has several scientific research applications:
Cancer Research: this compound is used to study the role of TGF-β signaling in cancer progression and metastasis. .
Stem Cell Research: The compound is used to understand the differentiation and proliferation of stem cells, particularly in the context of TGF-β signaling.
Mechanism of Action
Alk5-IN-31 exerts its effects by selectively inhibiting the kinase activity of TGFBR1/ALK5. This inhibition prevents the phosphorylation of downstream signaling molecules, such as SMAD2 and SMAD3, which are critical for the transcriptional regulation of TGF-β target genes. By blocking this pathway, this compound can modulate various cellular responses, including cell growth, differentiation, and immune responses .
Comparison with Similar Compounds
Alk5-IN-31 is unique among ALK5 inhibitors due to its high selectivity and potency. Similar compounds include:
Galunisertib: Another selective inhibitor of TGFBR1, used in clinical trials for cancer and fibrotic diseases.
SB-431542: A well-known ALK5 inhibitor used in various research studies to investigate TGF-β signaling.
LY-364947: An ALK5 inhibitor used in studies related to fibrosis and cancer. These compounds share similar mechanisms of action but differ in their pharmacokinetic properties and specific applications
Properties
Molecular Formula |
C23H23FN8 |
|---|---|
Molecular Weight |
430.5 g/mol |
IUPAC Name |
2-N-(3-fluoro-4-piperazin-1-ylphenyl)-4-N-(8-methylcinnolin-4-yl)pyrimidine-2,4-diamine |
InChI |
InChI=1S/C23H23FN8/c1-15-3-2-4-17-19(14-27-31-22(15)17)29-21-7-8-26-23(30-21)28-16-5-6-20(18(24)13-16)32-11-9-25-10-12-32/h2-8,13-14,25H,9-12H2,1H3,(H2,26,28,29,30,31) |
InChI Key |
UMUHENDPLCNLHR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=CC=C1)C(=CN=N2)NC3=NC(=NC=C3)NC4=CC(=C(C=C4)N5CCNCC5)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


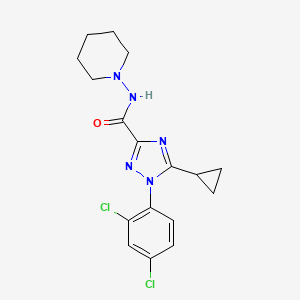
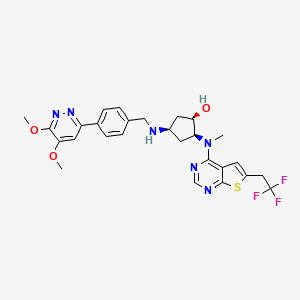
![(1Z)-2-azaniumyl-N-[[(2R,3S,4R,5S)-3,4-dihydroxy-5-[2-(5-phenyltetrazol-2-yl)ethyl]oxolan-2-yl]methoxysulfonyl]-3-methylpentanimidate](/img/structure/B12399364.png)
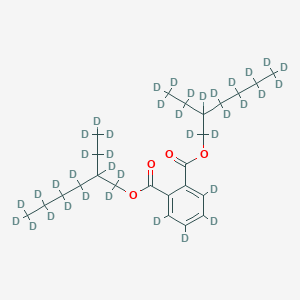
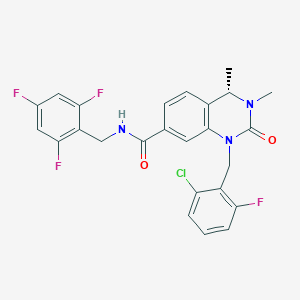
![4-amino-1-[(2R,3S,5R)-3-amino-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one](/img/structure/B12399392.png)
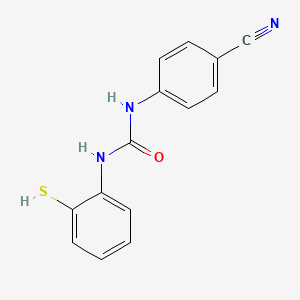
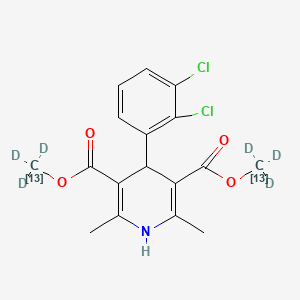
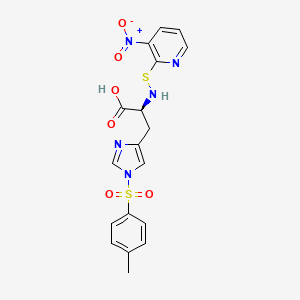
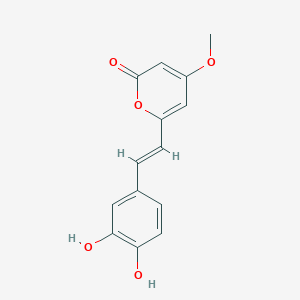
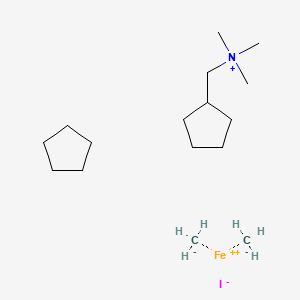
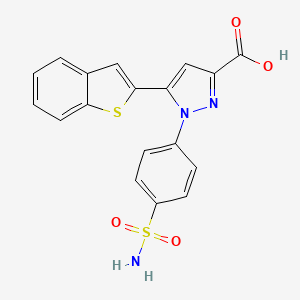
![1-[(4R,6R,6aS)-4-azido-4-(hydroxymethyl)-2,2-dimethyl-6,6a-dihydro-3aH-furo[3,4-d][1,3]dioxol-6-yl]pyrimidine-2,4-dione](/img/structure/B12399415.png)

